molecular formula C17H17ClOS B14654763 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one CAS No. 53253-26-2

3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one

Cat. No.: B14654763
CAS No.: 53253-26-2
M. Wt: 304.8 g/mol
InChI Key: NCZGBLQOGNNJSW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylsulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chlorobenzaldehyde with methylmagnesium bromide to form 4-chlorophenyl-2-propanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylsulfanylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and phenylsulfanyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-methylbutan-2-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    4-(4-Chlorophenyl)-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.

    3-(4-Methylphenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one:

Uniqueness

3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and phenylsulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

53253-26-2

Molecular Formula

C17H17ClOS

Molecular Weight

304.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methyl-4-phenylsulfanylbutan-2-one

InChI

InChI=1S/C17H17ClOS/c1-13(19)17(2,14-8-10-15(18)11-9-14)12-20-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3

InChI Key

NCZGBLQOGNNJSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CSC1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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